5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone
Overview
Description
“5,12-Dibromoanthra[2,1,9-def:6,5,10-d’e’f’]diisochromene-1,3,8,10-tetraone” is an organic compound . It is also known as 1,7-Dibromo-3,4,9,10-perylenetetracarboxylic Dianhydride and 1,7-Dibromo-3,4,9,10-tetracarboxylic acid dianhydride . It is used as an organic dye molecule and an organic semiconductor .
Molecular Structure Analysis
The molecular formula of this compound is C24H6Br2O6 . The molecular weight is 550.1 g/mol . The structure of the compound can be found in various databases .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C24H6Br2O6 and its molecular weight of 550.1 g/mol .
Scientific Research Applications
Optoelectronic Devices and Solar Cells
A novel copolymer based on fluorene and perylene diimide with pendent amino groups demonstrates potential in enhancing the performance and stability of inverted polymer solar cells (I-PSCs), suggesting significant applications in optoelectronic devices. The use of this material as a cathode interlayer in I-PSCs resulted in a power conversion efficiency (PCE) of 3.54%, highlighting its utility in improving solar cell efficiency and stability compared to traditional organic small-molecule analogues (Zhao et al., 2015).
Supramolecular Self-Assembly
Research into the supramolecular assembly behaviors of perylene bisimides (PBIs), including structures related to 5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone, reveals their significance in developing nanostructures for optoelectronic applications. Functional group modulation, such as the introduction of flexible chains or biomolecules, can greatly influence the properties and performance of fabricated nanostructures/devices (Guo et al., 2019).
Photogeneration Efficiency
The molecular order within perylene derivative layers, such as those related to this compound, has been found to significantly affect charge carrier photogeneration efficiency. This discovery underscores the importance of molecular arrangement in optimizing the performance of optoelectronic devices (Rybak et al., 2008).
Photodynamic Therapy
A novel photosensitizer featuring a perylenediimide unit for photodynamic therapy (PDT) has been developed, indicating potential cancer treatment applications. This compound, upon red light activation, generates singlet oxygen, essential for initiating cell death mechanisms in photodynamic therapy, showcasing its promise as an effective cancer treatment tool (Aksakal et al., 2018).
Nanotechnology and Materials Science
Studies on the thermal and electrical properties of nanostructured films derived from related compounds point towards applications in photoelectronic devices. Investigations include the effects of annealing on structural and optical properties, emphasizing the materials' suitability for heterojunction solar cells (Darwish et al., 2019).
Mechanism of Action
Target of Action
It’s known that the compound is used in the field of organic semiconductors , suggesting that its targets could be related to electronic structures and properties.
Mode of Action
The compound is known for its highly conjugated structure and high electron mobility . This suggests that it may interact with its targets by facilitating electron transfer processes, which is a key mechanism in semiconductor applications.
Action Environment
Environmental factors that influence the action, efficacy, and stability of this compound include light and moisture, as the compound is known to be light-sensitive and moisture-sensitive . Therefore, it is recommended to store the compound in a cool, dark place under inert gas .
Properties
IUPAC Name |
11,22-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H6Br2O6/c25-13-5-12-16-10(22(28)32-24(12)30)4-2-8-18-14(26)6-11-15-9(21(27)31-23(11)29)3-1-7(19(15)18)17(13)20(8)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBVUAVIGWNDGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC(=C4C3=C1C5=C(C=C6C7=C(C=CC4=C57)C(=O)OC6=O)Br)Br)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H6Br2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455258 | |
Record name | 5,12-Dibromoperylo[10,9-cd:3,4-c'd']dipyran-1,3,8,10-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118129-60-5 | |
Record name | 5,12-Dibromoperylo[10,9-cd:3,4-c'd']dipyran-1,3,8,10-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-Dibromo-3,4,9,10-perylenetetracarboxylic dianhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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